N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a fused triazole-pyridine core, a sulfonamide group at position 6, and substituents including a 3-methyl group and a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-10-15-16-14-8-7-13(9-18(10)14)22(19,20)17-11-3-5-12(21-2)6-4-11/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIXZVSSTNVTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative ring closure of a hydrazine intermediate to form the triazolo[4,3-a]pyridine core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups at the sulfonamide position .
Scientific Research Applications
N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves inhibition of specific enzymes and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be contextualized against related triazolopyridine sulfonamides. Key comparisons include substituent effects, physicochemical properties, and biological activity.
Table 1: Comparative Analysis of Triazolopyridine Sulfonamides
*Calculated based on molecular formula (C14H14N4O3S).
†Estimated using analogs.
‡Predicted via substituent contributions.
Key Observations
Substituent Effects on Activity :
- Electron-Withdrawing Groups (Cl, F) : N-(4-Chlorophenyl) derivative (6g) exhibits moderate antimalarial activity (IC50 = 4.98 µM), while fluorinated analogs (e.g., 3-fluorobenzyl in ) show enhanced potency (IC50 = 2.24 µM), likely due to improved target (falcipain-2) binding .
- Electron-Donating Groups (MeO) : The 4-methoxyphenyl group in the target compound may balance lipophilicity and solubility, though direct activity data are lacking.
Physicochemical Properties :
- Melting Points : Chlorinated derivatives (e.g., 6g, 206–208°C) have higher melting points than fluorinated analogs (8h, 153–155°C), reflecting stronger intermolecular interactions .
- Lipophilicity : LogP values range from 2.60 (difluorophenyl, 6a) to ~4.2 (3-fluorobenzyl, ), with the target compound’s logP (~3.0) suggesting moderate membrane permeability .
Synthetic Yields :
- Yields vary widely (62–82%), influenced by steric hindrance (e.g., bulkier benzyl groups in 8c reduce yield to 62%) .
Structure-Activity Relationship (SAR) Trends
- Position of Sulfonamide : Activity is retained when the sulfonamide is at position 6 or 8, but substitution patterns on the phenyl ring critically modulate potency.
- Methyl vs. Ethyl at R2 : The 3-ethyl analog () shows higher activity (IC50 = 2.24 µM) than methyl-substituted compounds, suggesting alkyl chain length impacts target affinity .
- Benzyl Modifications: Fluorinated benzyl groups (e.g., 2-F-Bn in 8h) may enhance metabolic stability compared to non-halogenated variants .
Biological Activity
N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridine backbone with a sulfonamide functional group and a methoxyphenyl substituent. This structural arrangement is significant for its biological interactions. The presence of the triazole ring is often associated with various therapeutic effects, including anti-inflammatory and anticancer properties.
Antimalarial Activity
Research has indicated that compounds similar to this compound exhibit promising antimalarial activity. A study involving a library of triazolo-pyridine sulfonamides demonstrated that certain derivatives showed significant in vitro activity against Plasmodium falciparum, with IC50 values as low as 2.24 μM for specific analogs . This suggests that the compound could serve as a lead for antimalarial drug development.
Inhibition of p38 MAPK
This compound has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK) . This enzyme plays a critical role in cellular stress responses and inflammation. The inhibition of p38 MAPK suggests potential applications in treating inflammatory diseases and possibly cancer.
Anticancer Properties
The compound's structural features indicate potential anticancer activity. Preliminary studies have shown that compounds with similar triazolo-pyridine structures can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxicity. The mechanism may involve interaction with key biological targets involved in cell survival pathways.
Case Study 1: Antimalarial Efficacy
In a study published in 2020, a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were evaluated for their antimalarial activity. Among the synthesized compounds, one derivative showed an IC50 value of 2.24 μM against Plasmodium falciparum, highlighting the potential of this chemical class in malaria treatment .
Case Study 2: Inhibition of Cancer Cell Lines
A recent investigation into the anticancer properties of triazolo-pyridines demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines. For example, the compound was tested against HeLa and MCF-7 cells with IC50 values indicating potent antiproliferative activity .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
